7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
“7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. The starting materials might include 2-methyl-1-benzothiophene and various thiazole derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar core structures but different substituents.
Benzothiophenes: Compounds with a benzothiophene core structure.
Uniqueness
The uniqueness of “7-(2-METHYL-1-BENZOTHIOPHEN-3-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” lies in its specific substituents and the resulting biological activity. Its distinct chemical structure may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C16H15N3OS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(methylamino)-7-(2-methyl-1-benzothiophen-3-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H15N3OS2/c1-8-13(9-5-3-4-6-11(9)21-8)10-7-12(20)18-15-14(10)22-16(17-2)19-15/h3-6,10H,7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
QPTVNJLMIDBPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C3CC(=O)NC4=C3SC(=N4)NC |
Origin of Product |
United States |
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